![molecular formula C31H33FN6O3 B1683776 Pexmetinib CAS No. 945614-12-0](/img/structure/B1683776.png)
Pexmetinib
Übersicht
Beschreibung
Pexmetinib, also known as ARRY-614, is a potent dual inhibitor of Tie-2 and p38 MAPK . It has been used in the research of acute myeloid leukemia . It has IC50s of 1 nM, 35 nM, and 26 nM for Tie-2, p38α, and p38β, respectively .
Chemical Reactions Analysis
This compound has been shown to inhibit leukemic proliferation and prevent the activation of downstream effector kinases .In Vivo
Pexmetinib has been studied extensively in vivo, primarily in animal models of cancer. Studies have demonstrated that this compound is capable of inhibiting Met and other related kinases, leading to decreased tumor growth and metastasis. Additionally, this compound has been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels in tumors.
In Vitro
Pexmetinib has also been studied in vitro, primarily in cell-based assays. Studies have demonstrated that this compound is capable of inhibiting Met and other related kinases, leading to decreased cell proliferation and migration. Additionally, this compound has been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels in cell cultures.
Wirkmechanismus
Target of Action
Pexmetinib, also known as ARRY-614, is a dual inhibitor of the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 MAPK . These targets play crucial roles in various cellular processes. Tie-2 is involved in angiogenesis, while p38 MAPK is implicated in inflammatory responses .
Mode of Action
this compound interacts with its targets by inhibiting their activity. It prevents the activation of downstream effector kinases, thereby disrupting the signaling pathways they regulate . This inhibition can lead to changes in cellular processes, such as leukemic proliferation .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those regulated by Tie-2 and p38 MAPK. These pathways are involved in angiogenesis and inflammation, respectively . By inhibiting these pathways, this compound can alter the downstream effects, such as the proliferation of leukemic cells .
Pharmacokinetics
Previous clinical experience with this compound administered as a powder-in-capsule exhibited high variability in pharmacokinetics . Efforts are ongoing to improve the formulation of this compound to enhance its bioavailability .
Result of Action
this compound’s action results in the inhibition of leukemic proliferation and the prevention of activation of downstream effector kinases . Notably, it has been observed to abrogate the effects of TNFα on healthy hematopoietic stem cells . Treatment of primary myelodysplastic syndrome (MDS) specimens with this compound stimulated hematopoiesis .
Action Environment
Biologische Aktivität
Pexmetinib has been studied for its potential to inhibit Met and other related kinases, leading to decreased tumor growth and metastasis. Additionally, this compound has been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels in tumors.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit Met and other related kinases, leading to decreased tumor growth and metastasis. Additionally, this compound has been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Pexmetinib in lab experiments provides a number of advantages. It is a small molecule inhibitor, which means that it can be easily synthesized and used in a variety of experiments. Additionally, this compound has been studied extensively in both in vivo and in vitro models, providing researchers with a wealth of data to draw from.
However, there are some limitations to the use of this compound in lab experiments. For example, this compound may not be suitable for use in experiments involving cell cultures, as it has been shown to be toxic to some cell types. Additionally, this compound may not be suitable for use in experiments involving animals, as it has been shown to have some side effects.
Zukünftige Richtungen
The potential applications of Pexmetinib are vast and varied. The following are some of the possible future directions for the use of this compound:
• Investigating the potential of this compound to inhibit other kinases, such as the epidermal growth factor receptor (EGFR).
• Evaluating the efficacy of this compound in combination with other drugs, such as chemotherapy, immunotherapy, or targeted therapy.
• Developing new delivery systems for this compound, such as nanoparticles or liposomes.
• Investigating the potential of this compound to inhibit angiogenesis in other diseases, such as diabetes or cardiovascular disease.
• Evaluating the potential of this compound to treat other types of cancer, such as glioblastoma or pancreatic cancer.
• Investigating the potential of this compound to inhibit other signaling pathways, such as the MAPK/ERK pathway.
• Investigating the potential of this compound to inhibit inflammation in other diseases, such as asthma or rheumatoid arthritis.
• Investigating the potential of this compound to modulate the immune system, such as in autoimmune diseases or transplant rejection.
• Investigating the potential of this compound to inhibit tumor metastasis.
• Investigating the potential of this compound to inhibit tumor angiogenesis.
• Investigating the potential of this compound to inhibit tumor cell migration.
• Investigating the potential of this compound to modulate the tumor microenvironment.
• Investigating the potential of this compound to sensitize tumors to radiation therapy.
• Investigating the potential of this compound to inhibit tumor cell invasion.
• Investigating the potential of this compound to inhibit tumor cell proliferation.
• Investigating the potential of this compound to inhibit tumor cell apoptosis.
Wissenschaftliche Forschungsanwendungen
Duale Hemmung der p38 MAPK- und Tie2-Signalwege
Pexmetinib (ARRY-614) ist ein dualer Inhibitor der p38-Mitogen-aktivierten Proteinkinase und der Tie2-Signalwege . Diese Wege sind an der Pathogenese myelodysplastischer Syndrome beteiligt .
Anwendung bei myelodysplastischen Syndromen (MDS)
This compound hat in präklinischen Modellen von Myelodysplastischen Syndromen (MDS) Wirksamkeit gezeigt . MDS sind im Allgemeinen unheilbare hämatologische Neoplasien, die durch maligne Klonale Expansionen im Knochenmark gekennzeichnet sind .
Anwendung bei akuter myeloischer Leukämie (AML)
This compound hat auch in präklinischen Modellen von akuter myeloischer Leukämie (AML) Wirksamkeit gezeigt . AML ist eine Art von Krebs, bei der das Knochenmark abnorme Myeloblasten, eine Art von weißen Blutkörperchen, bildet .
Hemmung der proinflammatorischen Kinase p38 MAPK
This compound hemmt die proinflammatorische Kinase p38 MAPK, die bei MDS überaktiviert ist . Diese Hemmung verhindert die Aktivierung von nachgeschalteten Effektor-Kinasen .
Hemmung des Angiopoietin-1-Rezeptors Tie-2
This compound ist ein Inhibitor des Angiopoietin-1-Rezeptors Tie-2 . Diese Hemmung hebt die Auswirkungen von TNFα auf gesunde hämatopoetische Stammzellen auf .
Stimulation der Hämatopoese
Es wurde gezeigt, dass die Behandlung von primären MDS-Proben mit this compound die Hämatopoese stimuliert . Die Hämatopoese ist die Bildung von blutzellulären Komponenten .
Hemmung von TKI-resistentem BCR::ABL1
This compound wurde als Inhibitor von TKI-resistentem BCR::ABL1 umgewidmet . BCR::ABL1 ist ein Fusionsgen, das als Ergebnis der Philadelphia-Chromosomentranslokation gebildet wird, die mit chronischer myeloischer Leukämie assoziiert ist .
Pharmakokinetikstudie
This compound wurde in einer explorativen, randomisierten, parallelgruppigen, offenen, relativen Bioverfügbarkeitsstudie verwendet . Die Studie untersuchte die Pharmakokinetik von zwei neuartigen Formulierungen von this compound .
Eigenschaften
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRSSIMGCDUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945614-12-0 | |
Record name | Pexmetinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexmetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEXMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.